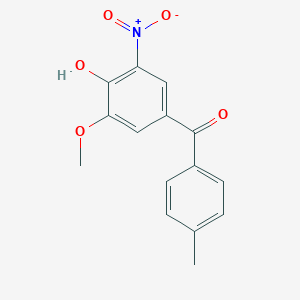
2-Bromo-3-pyridyl trifluoromethanesulfonate
Overview
Description
2-Bromo-3-pyridyl trifluoromethanesulfonate is a chemical compound that is related to various research areas in organic chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds and their chemistry can give insights into its potential characteristics and applications. For instance, bromo-substituted pyridines are often used in cross-coupling reactions, as indicated by the synthesis of N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . Trifluoromethanesulfonate, or triflate, is a common leaving group in organic synthesis due to its excellent leaving group ability, as seen in the derivatization of carboxylic acids .
Synthesis Analysis
The synthesis of related compounds involves the reaction of bromo-substituted pyridines with various reagents. For example, 3-bromopyridine has been used to synthesize substituted sulfonamides in the presence of a copper catalyst . Similarly, bromoethyl sulfonium trifluoromethanesulfonate, a related compound, has been synthesized and used as an annulation reagent for the formation of heterocycles . These methods could potentially be adapted for the synthesis of 2-Bromo-3-pyridyl trifluoromethanesulfonate.
Molecular Structure Analysis
The molecular structure of bromo-substituted pyridines and related compounds has been studied using various techniques. For instance, the crystal and molecular structure of a bromohydrin derivative was determined by X-ray diffraction . Additionally, charge density analysis of a bromoethyl sulfonium salt provided insights into the stereochemistry and electron density topology . These studies help in understanding the molecular geometry and electronic properties of such compounds.
Chemical Reactions Analysis
Bromo-substituted pyridines are versatile intermediates in organic synthesis. They can undergo cross-coupling reactions to form carbon-carbon bonds . The trifluoromethanesulfonate group is known for its reactivity as a leaving group, which facilitates nucleophilic substitution reactions . The reactivity of these compounds can be further understood by studying their charge density and electrostatic potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted pyridines and trifluoromethanesulfonates are influenced by their functional groups. For example, the electron-withdrawing effect of the trifluoromethyl group can affect the acidity of protons in the molecule10. Spectroscopic techniques such as FT-IR and NMR are commonly used to characterize these compounds10. Additionally, their non-linear optical properties and reactivity can be investigated using computational methods like density functional theory 10.
Scientific Research Applications
Applications in Organic Synthesis
Trifluoromethanesulfonic Acid in Organic Synthesis 2-Bromo-3-pyridyl trifluoromethanesulfonate is related to trifluoromethanesulfonic acid, a substance that has a wide range of applications in organic synthesis. It's particularly noted for its use in electrophilic aromatic substitution reactions, the formation of carbon-carbon and carbon-heteroatom bonds, and in the synthesis of carbo- and heterocyclic structures. The high protonating power and low nucleophilicity of trifluoromethanesulfonic acid enable the generation of cationic species from organic molecules, which can then be studied via spectral methods such as NMR and IR spectroscopy. The simplicity and efficiency of reactions promoted by trifluoromethanesulfonic acid make it a convenient reagent in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Environmental Impact and Degradation
Environmental Degradation of Polyfluoroalkyl Chemicals Polyfluoroalkyl chemicals, which are structurally related to 2-Bromo-3-pyridyl trifluoromethanesulfonate, have been used in numerous industrial and commercial applications. These chemicals can degrade into perfluoroalkyl acids (PFAAs) in the environment. The microbial degradation of these substances into perfluoroalkyl carboxylic and sulfonic acids (PFCAs and PFSAs) is of concern due to the toxic profiles of these degradation products. Understanding the environmental fate of these chemicals and their degradation pathways is crucial for evaluating their impact on the environment and human health (Liu & Avendaño, 2013).
Application in Trifluoromethylation Reactions
Use of Trifluoromethanesulfonyl Chloride The application of trifluoromethanesulfonyl chloride, structurally similar to 2-Bromo-3-pyridyl trifluoromethanesulfonate, in trifluoromethylation reactions is well-documented. It's particularly effective in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. The reagent offers distinct advantages in various reactions, including electrophilic chlorination which is exclusive to CF3SO2Cl. The review highlights the practicality and versatility of CF3SO2Cl in organic synthesis (Chachignon, Guyon, & Cahard, 2017).
Safety And Hazards
properties
IUPAC Name |
(2-bromopyridin-3-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO3S/c7-5-4(2-1-3-11-5)14-15(12,13)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJIUNKBHIJMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443543 | |
| Record name | 2-Bromo-3-pyridyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-pyridyl trifluoromethanesulfonate | |
CAS RN |
157373-97-2 | |
| Record name | 2-Bromo-3-pyridyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-pyridyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


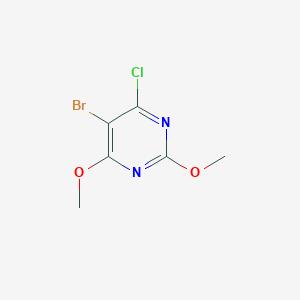
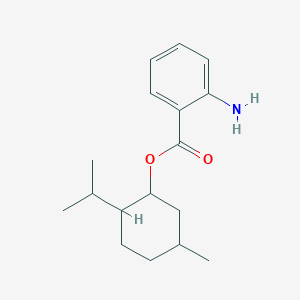
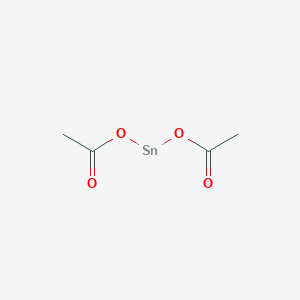
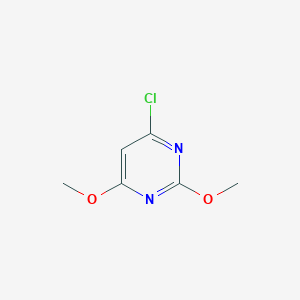



![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)

